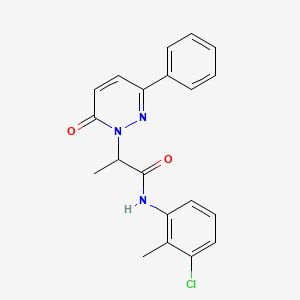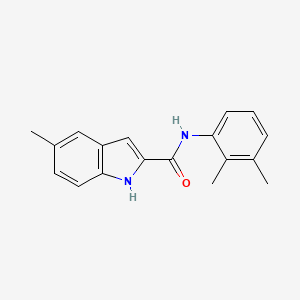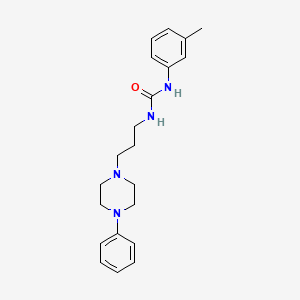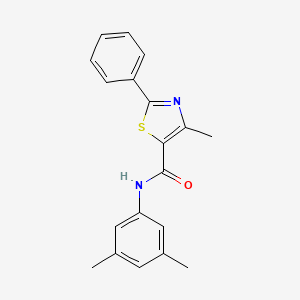![molecular formula C19H18FN3O5 B11371053 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11371053.png)
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide typically involves multi-step organic reactions. The initial steps often include the preparation of the 1,2,5-oxadiazole ring, followed by the introduction of the 3,4-dimethoxyphenyl group. The final steps involve the coupling of the oxadiazole derivative with 2-(2-fluorophenoxy)propanamide under controlled conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the aromatic groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide has been explored for various scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity has been investigated for applications in drug discovery and development, particularly for its interactions with specific biological targets.
Medicine: Research has focused on its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: The compound’s stability and reactivity make it suitable for use in material science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed therapeutic effects. For example, the compound may inhibit specific enzymes or receptors, thereby altering cellular processes and leading to desired outcomes such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a condensing agent in organic synthesis.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Known for its host-guest chemistry applications.
Uniqueness
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide stands out due to its combination of aromatic and heterocyclic elements, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H18FN3O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide |
InChI |
InChI=1S/C19H18FN3O5/c1-11(27-14-7-5-4-6-13(14)20)19(24)21-18-17(22-28-23-18)12-8-9-15(25-2)16(10-12)26-3/h4-11H,1-3H3,(H,21,23,24) |
InChI Key |
AQKQMSAYVGMRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC)OC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B11370972.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11370982.png)
![propyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11370984.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B11370985.png)

![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-ethylphenoxy)acetamide](/img/structure/B11371009.png)
![4-chloro-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11371017.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B11371022.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11371028.png)

![5,7-Diethyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11371031.png)
![2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11371034.png)
